7-β-螺内酯

描述

Spironolactone is a medication used in the management and treatment of hypertension and heart failure with some indications aside from cardiovascular disease . It is a potassium-sparing diuretic that prevents your body from absorbing too much salt and keeps your potassium levels from getting too low .

Synthesis Analysis

The synthetic routes to drugs containing a spirocycle, such as Spironolactone, have been a topic of interest in both industry and academia . A 2018 synthesis of the core piperidine spirocycle needed for fluspirilene assembly was reported . The synthetic method uses inexpensive and easy-to-handle n-butyraldehyde .

Molecular Structure Analysis

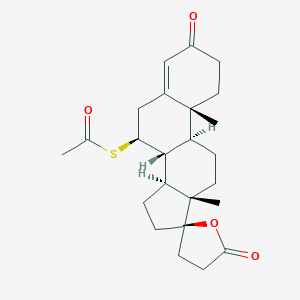

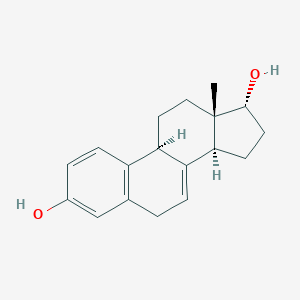

The molecular formula of 7-Beta-Spironolactone is C24H32O4S. It has an average mass of 416.573 Da and a monoisotopic mass of 416.202118 Da .

Chemical Reactions Analysis

The new spiro β-lactams obtained are the core for the preparation of different types of peptidomimetics using well-established peptide chemistry .

Physical And Chemical Properties Analysis

The density of 7-Beta-Spironolactone is 1.2±0.1 g/cm3. It has a boiling point of 597.0±50.0 °C at 760 mmHg. The molar refractivity is 112.7±0.4 cm3. It has 4 H bond acceptors and 2 freely rotating bonds .

科学研究应用

Cancer Treatment and Chemosensitization

Spironolactone, a classic potassium-sparing diuretic, has shown promise in cancer therapy. Researchers have reported that it exerts anti-cancer effects by suppressing DNA damage repair . Additionally, spironolactone enhances the effects of non-DNA-damaging anti-cancer drugs, such as gemcitabine and epidermal growth factor receptor tyrosine kinase inhibitors (EGFR-TKIs). By reducing the expression of survivin (an anti-apoptotic protein), spironolactone sensitizes cancer cells to these drugs, leading to improved outcomes both in vitro and in mouse xenograft models.

COVID-19 Prognosis Enhancement

Integrative analysis of functional genomic screening and clinical data has identified spironolactone as a top candidate drug associated with improved clinical prognosis in COVID-19 patients. Specifically, it correlates with reduced intensive care unit (ICU) admission rates and decreased mechanical ventilation requirements .

Androgen-Mediated Conditions

Beyond its diuretic properties, spironolactone antagonizes the androgen receptor. Consequently, it has been effective in treating conditions such as acne, hair loss, and hirsutism in women .

Hypertension Secondary to Anti-Angiogenesis Drugs

In cases where hypertension arises as an adverse effect of anti-angiogenesis drugs, spironolactone provides a well-tolerated solution .

Brain Edema in Brain Tumor Patients

Spironolactone effectively addresses brain edema caused by brain tumors, offering relief and potentially improving neurological symptoms .

作用机制

Target of Action

7|A-Spironolactone, also known as 7-Beta-Spironolactone, primarily targets the mineralocorticoid receptors . It binds to these receptors and functions as an aldosterone antagonist . Aldosterone is a hormone that regulates sodium and potassium balance in the body. By blocking the action of aldosterone, 7|A-Spironolactone promotes sodium and water excretion and potassium retention .

Mode of Action

7|A-Spironolactone acts by competitively binding to the aldosterone-dependent sodium-potassium exchange site in the distal convoluted renal tubule . This competitive binding blocks the effect of aldosterone, leading to increased excretion of sodium and water, while potassium is retained .

Biochemical Pathways

The action of 7|A-Spironolactone affects several biochemical pathways. It suppresses the up-regulation of proinflammatory cytokines (TNFα, IL-6, and monocyte chemoattractant protein-1), the gluconeogenic gene phosphoenolpyruvate carboxykinase, and the transcription factor carbohydrate response element binding protein and its downstream lipogenic enzymes .

Pharmacokinetics

7|A-Spironolactone is rapidly and extensively metabolized. The mean time to reach peak plasma concentration of spironolactone and the active metabolite, canrenone, in healthy volunteers is 2.6 and 4.3 hours, respectively . The mean half-life of spironolactone is 1.4 hours, and the mean half-life values of its metabolites including canrenone, 7-α- (thiomethyl) spirolactone (TMS), and 6-β-hydroxy-7-α- (thiomethyl) spirolactone (HTMS) are 16.5, 13.8, and 15 hours, respectively . These metabolites are excreted primarily in the urine and secondarily in bile .

Result of Action

The molecular and cellular effects of 7|A-Spironolactone’s action include amelioration of systemic glucose and lipid metabolism induced by high-fat and high-fructose diet feeding . It effectively improves hepatic steatosis and inflammation and suppresses enhanced gluconeogenesis . In vitro assays have shown a time- and dose-dependent drug inhibitory effect on viral entry, with a strong negative correlation between spironolactone dose and infected cell count .

Action Environment

Environmental factors such as diet can influence the action, efficacy, and stability of 7|A-Spironolactone. For instance, a high-fat and high-fructose diet can induce phenotypes of metabolic syndrome, including insulin resistance, hypertension, dyslipidemia, and fatty liver . Treatment with spironolactone can significantly suppress these increments, demonstrating that diet can significantly influence the compound’s action .

安全和危害

Spironolactone is associated with some side effects including gynecomastia (enlargement of a man’s breasts), hyponatremia (low sodium levels), hypomagnesia (low magnesium levels), lowered testosterone levels, and hyperkalemia (high potassium levels) . It is recommended to avoid contact with skin, eyes, and clothing, and not to ingest or breathe dust .

未来方向

There is increasing interest in the role of aldosterone antagonists, particularly spironolactone, in the treatment of heart failure with preserved ejection fraction (HFpEF). Some evidence suggests that spironolactone may reduce myocardial fibrosis, reduce left ventricular mass, and decrease the amount of extracellular volume expansion in HFpEF patients .

属性

IUPAC Name |

S-[(7S,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O4S/c1-14(25)29-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23)11-7-20(27)28-24/h12,17-19,21H,4-11,13H2,1-3H3/t17-,18-,19-,21+,22-,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXMSZDCAJNLERA-KVXIHFSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)S[C@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]5([C@]4(CC3)C)CCC(=O)O5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10467802 | |

| Record name | 7-beta-Spironolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7|A-Spironolactone | |

CAS RN |

33784-05-3 | |

| Record name | 17alpha-Pregn-4-ene-21-carboxylic acid, 17-hydroxy-7beta-mercapto-3-oxo-, gamma-lactone, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033784053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-beta-Spironolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17.ALPHA.-PREGN-4-ENE-21-CARBOXYLIC ACID, 17-HYDROXY-7.BETA.-MERCAPTO-3-OXO-, .GAMMA.-LACTONE, ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NK6P5VN96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Acetyl-2,3-dihydrobenzo[b]furan](/img/structure/B196252.png)